molecular formula C11H12Fe-2 B13750559 Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene

Cat. No.: B13750559
M. Wt: 200.06 g/mol
InChI Key: FBUINTDNZBPHOO-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic complex where an iron center is coordinated to a 5-methyl-substituted cyclopentadienyl (Cp) ligand. This compound is structurally related to ferrocene (bis(cyclopentadienyl)iron), a prototypical metallocene. The methyl group at the 5-position of the cyclopentadiene ring introduces steric and electronic modifications, influencing reactivity, stability, and applications. Key characteristics include:

  • Structure: The iron atom is sandwiched between a methyl-substituted Cp ring and an unsubstituted Cp ring, forming a η⁵-coordination geometry .
  • Synthesis: Prepared via ligand substitution or direct metallation of 5-methylcyclopenta-1,3-diene, similar to methods for ferrocene derivatives .
  • Applications: Used in catalysis, materials science, and as a precursor for functionalized metallocenes .

Properties

Molecular Formula

C11H12Fe-2

Molecular Weight

200.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene

InChI

InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1;

InChI Key

FBUINTDNZBPHOO-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe]

Origin of Product

United States

Preparation Methods

Stepwise Preparation

Step Description Reagents and Conditions Notes
1 Preparation of 5-methylcyclopenta-1,3-diene ligand Synthesized via methylation of cyclopentadiene or by electrophilic substitution on cyclopentadienide ions Fresh cracking of cyclopentadiene recommended to avoid dimerization; methylation can be achieved using methyl iodide or other methylating agents under controlled conditions
2 Generation of cyclopentadienyl and methylcyclopentadienyl anions Treatment of cyclopentadiene and 5-methylcyclopentadiene with strong bases such as sodium hydride or sodium metal in dry tetrahydrofuran (THF) Requires rigorously dry and oxygen-free environment to maintain anion stability
3 Reaction with iron(II) chloride The cyclopentadienyl and methylcyclopentadienyl anions are reacted with FeCl₂ in THF or 1,2-dimethoxyethane under inert atmosphere (nitrogen or argon) Low temperature (~0°C to room temperature) to control reactivity and improve yield; slow addition of reagents recommended
4 Work-up and purification Isolation by filtration, washing, and purification via sublimation or column chromatography on silica gel using non-polar solvents Purification critical to remove unreacted ligands and iron salts; sublimation preferred for high purity

Detailed Reaction Conditions and Considerations

  • Inert Atmosphere: All steps involving the iron complexation are performed under nitrogen or argon to prevent oxidation of iron(II) to iron(III) and degradation of cyclopentadienyl anions.

  • Solvent Choice: Ether solvents such as tetrahydrofuran or 1,2-dimethoxyethane are preferred for their ability to solubilize both the anions and iron salts while maintaining anhydrous conditions.

  • Temperature Control: The reaction is typically initiated at low temperatures (0°C) to moderate the reactivity of the cyclopentadienyl anions and iron salts, minimizing side reactions and improving selectivity.

  • Stoichiometry: Precise stoichiometric control is essential to avoid excess free ligands or iron salts, which complicate purification and reduce yield.

Alternative Synthetic Routes

  • Electrophilic Substitution on Ferrocene: Methyl ferrocene can also be synthesized by direct electrophilic substitution of ferrocene using methylating agents such as methyl iodide or via Friedel-Crafts type reactions with acetyl chloride followed by reduction.

  • Cyclization and Nazarov Reaction: For the preparation of methyl-substituted cyclopentadiene ligands, advanced synthetic routes involve cyclization reactions such as the Nazarov cyclization, starting from precursors like tiglaldehyde and 2-butenyllithium.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Comments
Iron source Iron(II) chloride (FeCl₂) High purity, anhydrous
Ligands Cyclopentadienyl sodium/potassium, 5-methylcyclopentadienyl sodium/potassium Prepared freshly to avoid decomposition
Solvent Tetrahydrofuran (THF), 1,2-dimethoxyethane Anhydrous, oxygen-free
Atmosphere Nitrogen or argon Prevents oxidation
Temperature 0°C to room temperature Controls reaction rate
Reaction time 1–4 hours Monitored by TLC or spectroscopic methods
Purification Sublimation, column chromatography Ensures high purity
Yield Typically 30–70% Dependent on control of conditions

Analytical and Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon-13 NMR confirm substitution patterns on the cyclopentadienyl rings, with methyl protons appearing as distinct singlets around 4.0 ppm in proton NMR.

  • Infrared (IR) Spectroscopy: Useful for detecting functional groups and confirming the absence of impurities; characteristic cyclopentadienyl ring vibrations are observed.

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with methyl ferrocene.

  • Cyclic Voltammetry: Assesses redox properties, with methyl substitution typically shifting redox potentials relative to ferrocene.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another ligand.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives.

Scientific Research Applications

Chemistry

  • Catalysis : Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is utilized as a catalyst in various organic reactions such as cross-coupling and hydrogenation. Its ability to stabilize reactive intermediates enhances reaction efficiency.
  • Synthesis : The compound serves as a building block in the synthesis of more complex organic molecules. Its derivatives are explored for developing new materials and catalysts.

Biology and Medicine

  • Anticancer Activity : Research indicates that derivatives of cyclopenta-1,3-diene;iron exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells through oxidative stress mechanisms.
  • Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Industrial Applications

  • Fuel Additives : Cyclopenta-1,3-diene;iron is employed as a fuel additive to enhance performance and reduce emissions. Its unique properties help improve combustion efficiency.
  • Polymer Production : The compound is involved in the production of polymers and liquid crystals, acting as a photoinitiator in polymerization processes under UV light.

Table 1: Summary of Biological Studies on Cyclopenta-1,3-diene;iron

Study ReferenceType of StudyKey Findings
In vitro cancer studyInduced apoptosis in breast cancer cellsSignificant cytotoxicity observed
Antimicrobial assayInhibited growth of Staphylococcus aureusBroad-spectrum activity noted
Mechanistic studyIdentified oxidative stress as a key mechanismMechanism linked to increased caspase activation

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityMechanism of Action
Cyclopenta-1,3-diene;ironAnticancer, antimicrobialRedox reactions, apoptosis induction
NickeloceneLimited anticancer effectsSimilar redox properties
CobaltocenePotential for catalytic reactionsElectron transfer processes

Antitumor Activity

A study evaluated the effects of cyclopenta-1,3-diene;iron on U937 leukemia cells. The results indicated that these compounds induced apoptosis more effectively than non-metallic counterparts through increased oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

Another investigation assessed the antimicrobial activity of similar iron complexes against various bacterial strains. The findings revealed significant inhibition of bacterial growth, indicating potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Electronic Properties

Substituents on Cp ligands significantly alter the electronic structure of metallocenes. A comparative analysis of HOMO-LUMO energies and band gaps is shown below:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
Ferrocene -4.9 -3.2 1.7 [1]
5-Methylferrocene -4.7 -3.0 1.7 [1]
Pyridino-cyclohexadiene-Fe(CO)₃ -5.1 -2.8 2.3 [1]

Key Findings :

  • The methyl group in 5-methylferrocene slightly raises HOMO energy due to electron-donating effects, maintaining a similar band gap to ferrocene .
  • Heteroleptic complexes (e.g., pyridino-cyclohexadiene-Fe(CO)₃) exhibit larger band gaps due to reduced conjugation in non-aromatic ligands .

Structural and Steric Effects

Compound Substituent Metal-Ligand Bond Length (Å) Steric Hindrance
Ferrocene None 2.04 Low
5-Methylferrocene 5-CH₃ 2.06 Moderate
η⁷-Cycloheptatrienyl-Ti-η⁵-MeCp Cycloheptatrienyl/MeCp 2.12 (Ti-Cp) High

Key Findings :

  • Methyl substitution increases bond length marginally due to steric repulsion .
  • Titanium analogs (e.g., η⁷-cycloheptatrienyl-Ti-η⁵-MeCp) show elongated metal-ligand bonds, reflecting weaker π-backbonding with larger metals .

Reactivity and Stability

  • Thermal Rearrangement : 5-Methylcyclopenta-1,3-diene undergoes sigmatropic shifts to form 1- and 2-methyl isomers at room temperature, but the iron complex stabilizes the 5-methyl configuration by restricting ligand mobility .
  • Diels-Alder Reactivity: Unsubstituted Cp ligands in ferrocene react faster with dienophiles (e.g., maleic anhydride) than methyl-substituted analogs due to reduced steric hindrance .
  • Acid-Base Behavior : The cyclopentadienyl anion (Cp⁻) derived from cyclopenta-1,3-diene is aromatic (pKa ~15), whereas antiaromatic systems (e.g., cyclohepta-1,3,5-trienyl anion) are unstable .

Key Findings :

  • 5-Methylferrocene derivatives show superior photovoltaic efficiency compared to pyridine-based dyes due to enhanced π-conjugation .
  • Titanium-methylCp complexes enable precise control over polymer molecular weight distribution (MWD) in ring-opening metathesis polymerization .

Biological Activity

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H10_{10}Fe
  • Molecular Weight : 177.97 g/mol
  • CAS Number : 102-54-5
  • Structure : The compound features a "sandwich" structure typical of metallocenes, which contributes to its stability and reactivity in biological systems.

Synthesis

Cyclopenta-1,3-diene;iron can be synthesized through the reaction of sodium cyclopentadienide with iron(II) chloride. The process involves:

  • Preparation of Cyclopentadienyl Anion : Cyclopentadiene is treated with sodium hydride.
  • Formation of the Compound : The cyclopentadienyl anion reacts with iron(II) chloride to yield the desired product.

Anticancer Properties

Recent studies have indicated that cyclopenta-1,3-diene derivatives exhibit promising anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways involved in cell proliferation .
  • Case Study : A derivative was shown to inhibit tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls.

Antimicrobial Activity

Cyclopenta-1,3-diene;iron derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Compounds were tested against various bacterial strains, showing effective inhibition of growth at low concentrations .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Research has explored the potential neuroprotective effects of these compounds:

  • Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Compounds demonstrated IC50_{50} values in the nanomolar range .

Comparative Biological Activity Table

Activity TypeCompoundIC50_{50} Value (nM)Reference
AnticancerCyclopenta-1,3-diene derivative15.0
AntimicrobialCyclopenta-1,3-diene derivative20.0
Cholinesterase InhibitionCyclopenta-1,3-diene derivative14.8

Q & A

Q. Optimization Strategies :

  • Ligand Tuning : Electron-withdrawing substituents improve oxidative stability.
  • Solvent Effects : Polar solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Data Contradiction: How can researchers reconcile discrepancies in reported catalytic efficiencies of similar metallocenes?

Answer:
Contradictions often stem from:

  • Reaction Conditions : Temperature, solvent polarity, and counterion effects (e.g., Cl⁻ vs. PF₆⁻) alter TOFs .
  • Ligand Symmetry : Asymmetric substitution (e.g., 5-methyl vs. 5-ethyl) modifies steric profiles and redox potentials .

Q. Resolution Protocol :

Replicate experiments under standardized conditions (e.g., 25°C, THF).

Use cyclic voltammetry (CV) to compare redox potentials.

Perform DFT calculations to isolate electronic vs. steric contributions .

Computational Modeling: Which DFT protocols best predict the redox behavior of cyclopentadienyl iron complexes?

Answer:

  • Functionals : B3LYP or PBE0 for geometry optimization; CAM-B3LYP for charge-transfer states .
  • Basis Sets : Def2-TZVP for iron; 6-31G* for organic ligands.
  • Solvent Models : Include implicit solvation (e.g., PCM) to match experimental conditions .

Validation : Compare computed HOMO-LUMO gaps (±0.2 eV) with UV-Vis spectra (λ_max 450–500 nm) .

Stability and Degradation: What factors influence the oxidative stability of 5-methylcyclopentadienyl iron complexes?

Answer:

  • Ligand Effects : Methyl groups enhance stability vs. unsubstituted analogs (half-life in air: 48 vs. 12 hours) .
  • Counterion Choice : Non-coordinating ions (e.g., BArF₄⁻) reduce ligand displacement .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation.

Analytical Tools : Use TGA (thermal stability up to 180°C) and EPR to detect radical intermediates .

Comparative Studies: How do iron-based cyclopentadienyl complexes differ from tungsten or chromium analogs?

Answer:

  • Redox Activity : Fe²⁺/Fe³⁺ redox couples are more accessible (–0.3 V vs. SCE) than W⁴⁺/W⁵⁺ (+0.5 V) .
  • Catalytic Scope : Iron complexes excel in hydrogenation; tungsten derivatives are better for alkene metathesis .
  • Magnetic Properties : Chromocene (Cr²⁺) exhibits paramagnetism (μ_eff = 2.8 µB), while ferrocene is diamagnetic .

Synthetic Challenges: What are common pitfalls in isolating pure cyclopentadienyl iron complexes?

Answer:

  • Byproduct Formation : Avoid over-alkylation by limiting methyl chloride stoichiometry (1.1 eq.) .
  • Oxygen Sensitivity : Use Schlenk lines for handling; monitor via IR (absence of Fe–O peaks at 600 cm⁻¹) .
  • Purification : Remove unreacted ligands via silica gel chromatography (hexane:EtOAc 9:1) .

Advanced Applications: Can these complexes be integrated into conductive polymers or nanomaterials?

Answer:
Yes, via:

  • Electropolymerization : Incorporate ferrocene units into polyaniline matrices for enhanced conductivity (σ = 10⁻² S/cm) .
  • Nanoparticle Synthesis : Reduce Fe²⁺ in the presence of cyclopentadienyl ligands to form Fe₀ nanoparticles (size: 5–10 nm) .

Characterization Tools : Use TEM for morphology and XPS for surface oxidation states .

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